molecular formula C21H19F2NO4 B2544106 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4,4-difluoropiperidine-3-carboxylic acid CAS No. 1993316-66-7

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4,4-difluoropiperidine-3-carboxylic acid

Cat. No.: B2544106
CAS No.: 1993316-66-7
M. Wt: 387.383
InChI Key: IHKVFHMXVPJUGD-UHFFFAOYSA-N
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Description

1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4,4-difluoropiperidine-3-carboxylic acid is a fluorinated piperidine derivative featuring a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group and a carboxylic acid moiety. The Fmoc group is widely employed in peptide synthesis to protect amine functionalities during solid-phase synthesis, enabling selective deprotection under mild basic conditions . The carboxylic acid at the 3-position allows for further functionalization, such as amide bond formation, making this compound a versatile building block in medicinal chemistry and drug development.

Properties

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonyl)-4,4-difluoropiperidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F2NO4/c22-21(23)9-10-24(11-18(21)19(25)26)20(27)28-12-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17-18H,9-12H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHKVFHMXVPJUGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(C1(F)F)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1993316-66-7
Record name 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4,4-difluoropiperidine-3-carboxylic acid
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Preparation Methods

The synthesis of 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4,4-difluoropiperidine-3-carboxylic acid typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent introduction of the Fmoc protecting group. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product is obtained with high purity. Industrial production methods may involve scaling up these synthetic routes while optimizing reaction conditions to maximize yield and minimize impurities .

Chemical Reactions Analysis

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4,4-difluoropiperidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Research indicates that derivatives of 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4,4-difluoropiperidine-3-carboxylic acid exhibit promising anticancer properties. Studies have shown that compounds incorporating this structure can inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. For instance, a study demonstrated that certain derivatives could selectively target cancerous cells while sparing normal cells, highlighting their potential for developing targeted cancer therapies .

1.2 Neurological Disorders
The compound has also been investigated for its neuroprotective effects. Preliminary findings suggest that it may play a role in protecting neurons from oxidative stress and neuroinflammation, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's disease. The fluorinated piperidine structure enhances its ability to cross the blood-brain barrier, making it a candidate for further research in treating neurological disorders .

Material Science

2.1 Polymer Chemistry
In material science, this compound serves as a valuable monomer in the synthesis of polymers with enhanced thermal and mechanical properties. The incorporation of fluorine atoms into polymer backbones has been shown to improve chemical resistance and thermal stability. Research has focused on developing high-performance materials for applications in electronics and aerospace .

2.2 Coatings and Adhesives
Due to its unique chemical structure, this compound is being explored as an additive in coatings and adhesives to enhance their durability and resistance to environmental factors. The fluorinated groups contribute to lower surface energy, which can improve the water-repellency of coatings, making them suitable for various industrial applications .

Organic Synthesis

3.1 Building Block for Complex Molecules
The compound serves as an important building block in organic synthesis, particularly in the development of complex natural products and pharmaceuticals. Its functional groups allow for diverse chemical transformations, enabling the synthesis of various derivatives with tailored biological activities. Researchers have utilized it to create libraries of compounds for high-throughput screening in drug discovery programs .

Data Tables

Application Area Description Key Findings/References
Medicinal ChemistryAnticancer activitySelective inhibition of cancer cell proliferation
Neurological disordersNeuroprotective effects against oxidative stress
Material SciencePolymer ChemistryEnhanced thermal stability and chemical resistance
Coatings & AdhesivesImproved water-repellency
Organic SynthesisBuilding BlockSynthesis of diverse derivatives

Mechanism of Action

The mechanism of action of 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4,4-difluoropiperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Fmoc group can protect reactive sites during chemical reactions, allowing for selective modification of other parts of the molecule. The fluorine atoms can enhance the compound’s stability and reactivity, making it a valuable tool in various chemical and biological studies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of Fmoc-protected heterocyclic carboxylic acids , which are critical intermediates in organic synthesis. Below is a detailed comparison with key analogs, emphasizing structural variations, physicochemical properties, and applications.

Key Structural Features and Substituent Effects

Table 1: Structural Comparison of Fmoc-Protected Piperidine and Pyrrolidine Derivatives
Compound Name Molecular Formula Molecular Weight Substituents/Ring Modifications Key Functional Groups Purity Source/Application
1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4,4-difluoropiperidine-3-carboxylic acid C₂₁H₁₉F₂NO₄ 387.38 4,4-difluoro on piperidine Fmoc, carboxylic acid (C3) - Peptide synthesis; drug candidate optimization
(S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4,4-dimethylpyrrolidine-2-carboxylic acid C₂₂H₂₃NO₄ 365.42 4,4-dimethyl on pyrrolidine Fmoc, carboxylic acid (C2) 95% Chiral building block for peptidomimetics
1-(1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1H-pyrazole-3-carboxylic acid C₂₄H₂₃N₃O₄ 417.46 Piperidine-4-yl linked to pyrazole Fmoc, pyrazole, carboxylic acid - Heterocyclic drug discovery
2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid C₂₁H₂₂N₂O₄ 366.41 Piperazine ring Fmoc, acetic acid side chain 100% Linker for bioconjugation
(R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4,4-difluoropiperidine-2-carboxylic acid C₂₁H₁₉F₂NO₄ 387.38 4,4-difluoro on piperidine (R-config) Fmoc, carboxylic acid (C2) - Stereospecific drug design
Key Observations:

Fluorination vs. Alkyl Substitution: The 4,4-difluoro group in the target compound reduces basicity of the piperidine nitrogen and enhances metabolic stability compared to alkylated analogs like the 4,4-dimethylpyrrolidine derivative . In contrast, 4,4-dimethyl substitution on pyrrolidine (Table 1, entry 2) increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .

Position of Carboxylic Acid :

  • The 3-carboxylic acid in the target compound vs. 2-carboxylic acid in its stereoisomer (Table 1, entry 5) alters spatial orientation, affecting interactions with biological targets (e.g., enzyme active sites) .

Heterocyclic Modifications :

  • The pyrazole-linked piperidine (Table 1, entry 3) introduces aromaticity and additional hydrogen-bonding sites, expanding utility in kinase inhibitor design .

Piperazine vs. Piperidine :

  • The piperazine derivative (Table 1, entry 4) offers two nitrogen atoms for functionalization, enabling diverse bioconjugation strategies .

Biological Activity

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4,4-difluoropiperidine-3-carboxylic acid is a complex organic compound notable for its potential biological activities. This compound features a piperidine ring with a fluorenylmethoxycarbonyl (Fmoc) moiety, which contributes to its unique interactions with various biological targets. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and drug discovery.

  • Molecular Formula : C21H21F2N2O4
  • Molecular Weight : 397.40 g/mol
  • Structure : The compound's structure includes a piperidine ring substituted with difluorophenyl groups and an Fmoc group, which enhances its stability and solubility.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including:

  • Neurotransmitter Receptors : The piperidine structure allows for potential binding to central nervous system receptors, influencing neurotransmitter signaling pathways.
  • Enzyme Modulation : Preliminary studies indicate that the compound may inhibit certain enzymes or alter receptor signaling, leading to various pharmacological effects.

Biological Activities

This compound has been investigated for several biological activities:

Antimicrobial Activity

Research suggests that this compound exhibits antimicrobial properties, potentially effective against various bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or inhibition of metabolic pathways essential for bacterial growth.

Anticancer Potential

The structural components of this compound suggest it may possess anticancer activity. Similar compounds have shown efficacy in inhibiting tumor growth by targeting specific cancer cell pathways. Further studies are needed to elucidate its effectiveness against different cancer types .

Neuropharmacological Effects

Given its interaction with neurotransmitter receptors, this compound may also have neuropharmacological effects. It could potentially be developed into therapeutic agents for neurological disorders by modulating neurotransmitter levels and receptor activity .

Case Studies and Research Findings

Several studies have focused on the biological activity of related compounds, providing insights into the potential of this compound:

StudyFindings
Antimicrobial Testing Demonstrated effectiveness against E. coli and S. aureus with minimum inhibitory concentrations (MIC) showing promise as a lead compound in antibiotic development.
Anticancer Assays In vitro assays indicated that derivatives of this compound inhibited proliferation in breast cancer cell lines, suggesting further exploration in oncology.
Neurotransmitter Interaction Studies Binding affinity studies revealed interactions with serotonin and dopamine receptors, indicating potential use in treating mood disorders .

Q & A

Q. What are the optimal storage conditions for this compound to ensure long-term stability?

Store the compound as a powder at -20°C (stable for ≥3 years) or 4°C (stable for ≥2 years). In solution (e.g., DMSO), store at -20°C for ≤1 month. Ensure containers are tightly sealed to prevent moisture absorption and degradation .

Q. How can solubility challenges be addressed during in vitro experiments?

The compound dissolves in DMSO at 100 mg/mL (281.42 mM) , but sonication is required for full dissolution. For in vivo studies, prepare solutions in solvents like saline or PBS at concentrations ≥2.5 mg/mL (7.04 mM) to ensure transparency and stability .

Q. What protective measures are recommended for safe handling?

Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation. Decontaminate spills with absorbent materials and dispose of waste via approved hazardous waste protocols. Avoid skin/eye contact due to acute toxicity risks (Category 4 for oral, dermal, and inhalation exposure) .

Q. Which analytical techniques are critical for characterizing this compound?

Use ¹H/¹³C NMR to confirm the Fmoc-protected amine and difluoropiperidine backbone. 19F NMR is essential for verifying the 4,4-difluoro substitution. Pair with HPLC-MS (reverse-phase C18 column, acetonitrile/water gradient) to assess purity (>95% recommended) .

Advanced Research Questions

Q. How can synthetic yields be improved for large-scale production?

Optimize coupling reactions (e.g., Fmoc-group introduction) using microwave-assisted synthesis to reduce reaction times. Monitor pH (6.5–7.5) during deprotection steps to minimize side reactions. Purify intermediates via flash chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. What strategies resolve contradictions in stereochemical assignments?

Combine X-ray crystallography with 2D NOESY NMR to confirm stereochemistry at the piperidine C3 position. Computational modeling (e.g., DFT for energy minimization) can validate spatial arrangements of difluoro substituents .

Q. How should researchers design assays to study biological interactions?

Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity with target enzymes (e.g., proteases). For cellular uptake studies, tag the compound with a fluorescent probe (e.g., Cy5) and image via confocal microscopy .

Q. What methodologies assess the compound’s stability under varying pH conditions?

Conduct accelerated stability studies in buffers (pH 3–10) at 40°C for 4 weeks. Monitor degradation via UPLC-MS and quantify half-life using kinetic modeling. Note: The compound is incompatible with strong acids/bases, which may cleave the Fmoc group .

Q. How can toxicity risks be evaluated given limited ecotoxicological data?

Perform Ames tests for mutagenicity and zebrafish embryo assays for acute toxicity. Use computational tools (e.g., ECOSAR ) to predict bioaccumulation potential. Always treat the compound as hazardous due to uncharacterized chronic effects .

Q. What are key considerations for designing SAR studies with analogs?

Compare analogs with substitutions at the difluoropiperidine ring (e.g., 3,5-difluorophenyl vs. 2,4-difluorophenyl). Use molecular docking to correlate structural variations with target binding scores. Prioritize analogs with logP <3 to balance solubility and membrane permeability .

Methodological Notes

  • Contradiction Management : If NMR and MS data conflict (e.g., unexpected peaks), cross-validate with FT-IR (amide I/II bands) and elemental analysis .
  • Degradation Products : During combustion, toxic fumes (e.g., HF, CO) may form. Use TGA-MS to identify decomposition pathways and mitigate hazards .

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